molecular formula C11H8Br2N4O B3719509 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone

5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone

Cat. No. B3719509
M. Wt: 372.02 g/mol
InChI Key: OHIPGRRVNFGRGV-AYSLTRBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent chelator of iron and has been investigated for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone involves its ability to chelate iron ions. Iron is an essential nutrient for the growth and proliferation of cancer cells, and by chelating iron, 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells. In addition, iron chelation has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, it has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders by chelating iron ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the development of 5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the evaluation of this compound in combination with other anticancer agents to enhance its activity. In addition, further studies are needed to evaluate the potential use of this compound in the treatment of infectious diseases.

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to possess antimicrobial activity against a variety of bacterial strains.

properties

IUPAC Name

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N4O/c12-8-1-2-10(18)7(3-8)4-16-17-11-14-5-9(13)6-15-11/h1-6,18H,(H,14,15,17)/b16-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIPGRRVNFGRGV-AYSLTRBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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